Citraconimide (C5H5NO2) is the mono-methylated analog of maleimide [1]. This simple structural modification significantly alters its chemical reactivity compared to standard maleimides, making it a compound of interest in bioconjugation chemistry and the development of next-generation maleimides (NGMs) for creating more stable biological conjugates, such as Antibody-Drug Conjugates (ADCs) [1].
A primary challenge and defining characteristic of this compound is its low solubility in aqueous buffers, which is a direct result of its intrinsic molecular structure designed for specific reactivity [1]. Practical work with this compound derivatives typically requires the use of organic solvents.
A common and efficient method for synthesizing various N-substituted citraconimides is a one-pot, two-step process in an organic solvent medium [1]:
The table below summarizes the core properties and handling considerations for this compound:
| Property/Aspect | Description and Application Notes |
|---|---|
| Chemical Structure | Mono-methylated maleimide derivative [1] |
| Primary Reactivity | Thio-Michael addition with thiols (e.g., cysteine residues); exhibits improved hydrolytic stability of the adduct compared to maleimide [1] |
| Aqueous Solubility | Low; requires organic solvents for handling and reaction [1] |
| Experimental Solvent Systems | Dichloromethane (DCM), Dimethylformamide (DMF), or mixtures thereof [1] |
The following diagram illustrates a general workflow for using this compound in a bioconjugation context, based on the synthesis and reactivity information available:
General workflow for this compound synthesis and bioconjugation.
Available literature suggests several promising research avenues for this compound and its derivatives [1]:
Citraconimide is the N-substituted derivative of citraconic acid, belonging to the class of 2,5-pyrrolediones. Its core structure features a five-membered ring with two carbonyl groups. The key derivatives and their basic structural relationships are outlined below.
Several methods exist for synthesizing citraconimides and their functional derivatives, primarily through condensation reactions and cycloadditions.
The most straightforward synthesis involves the condensation of citraconic anhydride with primary amines [1]. The anhydride ring opens to form a monoamide-acid, which then cyclizes to form the this compound ring. This method allows for the introduction of various substituents (R) on the nitrogen atom. These N-substituted citraconimides can be used as monomers in polymer synthesis or as intermediates for further functionalization [2] [1].
Research has explored several specific reactions of citraconimides, which are valuable for creating more complex molecules:
The following table summarizes these key synthetic methods.
| Method | Key Reagent/Condition | Product | Application/Note |
|---|---|---|---|
| Condensation [1] | Citraconic anhydride + Primary amine | N-Substituted this compound | General synthesis; R group can be varied. |
| Regioselective Reduction [3] | NaBH₄ | 5-hydroxy-1,5-dihydropyrrol-2-one | Synthesis of functionalized heterocycles. |
| Nucleophilic Ring-Opening [4] | Alkylamines, cold | N,N'-Disubstituted Citraconamide | Access to linear diamide compounds. |
| Diels-Alder Reaction [5] [6] | Diene (e.g., dihydronaphthalene derivative) | Azasteroid / Complex bicyclic system | Building stereochemically complex molecules. |
This compound derivatives have found applications in material science and medicinal chemistry.
Here is a detailed methodology for two key reactions based on the search results.
This is a classic and general method for preparing this compound monomers [1].
This protocol outlines the use of this compound as a dienophile to construct steroidal frameworks [5] [6].
The existing literature provides a strong foundation, but a comprehensive whitepaper would require deeper research. I suggest you:
Citraconimide is a 1,1,2-trisubstituted ethylenic monomer with the molecular formula C5H5NO2 [1]. The following tables summarize its key characteristics and polymerization research findings.
Basic Chemical Identifiers | Property | Detail | | :--- | :--- | | IUPAC Name | this compound | | Molecular Formula | C5H5NO2 [1] | | PubChem CID | 95941 [1] | | Moiety | A polymerizable 1,1,2-trisubstituted ethylene [2] |
Radical Polymerization of N-Substituted Citraconimides The radical polymerization behavior of various N-substituted citraconimides has been studied. The table below summarizes the conditions and outcomes for different substituents [2].
| N-Substituent | Polymerization Conditions | Molecular Weight (Mw) | Notes |
|---|---|---|---|
| Alkyl (e.g., Isopropyl) | In bulk, 60°C | 6,800 - 10,000 | N-methyl and N-ethyl derivatives did not form polymers under these conditions. |
| Phenyl | In benzene, 60°C or in bulk, 120°C | 700 - 2,000 | Yields polymers with relatively low molecular weights. |
| Isopropyl | -- | -- | Initial decomposition temp: 309°C; Max decomposition temp: 365°C (lower than corresponding maleimide polymer) [2]. |
A significant application of this compound in research is its use as a dienophile in the Diels-Alder reaction to synthesize azasteroids, which are steroidal analogs where a carbon atom is replaced by nitrogen [3] [4].
The diagram below illustrates this multi-step synthetic workflow.
The synthesis of azasteroids is a key area of research because introducing a nitrogen atom into the steroid skeleton can significantly alter its physiological activity and create new biological precursors with potential for pharmaceutical development [4]. The Diels-Alder reaction involving this compound provides a valuable route to these "unnatural" steroid analogs [3].
It is important to note that the core research data on this compound's polymerization is from the 1990s, and its application in azasteroid synthesis is from the mid-2000s [2] [3]. This suggests that recent research trends may have shifted.
To build upon this information, you may find the following avenues helpful:
The table below summarizes the types of spectroscopic data used for characterizing citraconimide and related compounds, based on the information found in the search results.
| Spectroscopic Method | Reported Data/Usage for this compound | Source Context |
|---|---|---|
| Infrared (IR) Spectroscopy | Used for structure confirmation of monomers [1]. Specific absorption bands for this compound not detailed. | Research on functional bismaleimides and biscitraconimides [1]. |
| Nuclear Magnetic Resonance (NMR) | ¹H-NMR & ¹³C-NMR: Used for structure confirmation of monomers [1]. Solvents mentioned: Chloroform-d (CDCl₃) is a common solvent for NMR analysis [2]. Specific shifts: Not available for this compound. | Research on functional bismaleimides and biscitraconimides [1]; General ¹³C NMR data for heterocyclic compounds [2]. | | Mass Spectrometry (MS) | Not explicitly mentioned for this compound. General principles and data interpretation for compounds are available [3]. | Guide on mass spectrometry for atomic and molecular analysis [3]. | | UV-Vis Spectroscopy | Not mentioned for this compound. | - |
The original research publications typically provide detailed methodologies. Here are the general principles for the key techniques used, which you can adapt for characterizing this compound.
NMR spectroscopy is used to determine the structure, dynamics, and chemical environment of atoms in a molecule.
IR spectroscopy identifies functional groups by measuring the absorption of infrared light.
The following diagram outlines the general workflow for the synthesis and characterization of this compound-derived compounds, based on the methodologies described in the research.
The following table outlines the primary methods used to create homogeneous ADCs, moving beyond traditional random conjugation [1] [2].
| Technology | Key Principle | Advantages | Disadvantages / Challenges |
|---|---|---|---|
| Engineered Cysteine (THIOMAB) | Introduction of cysteine residues via genetic engineering for selective conjugation [1]. | High homogeneity (typically DAR 2); preserved antibody function; improved in vivo efficacy/tolerability [1]. | Requires protein engineering; limited DAR (typically 2) [1]. |
| Incorporation of Non-Natural Amino Acids (nnAAs) | Incorporation of nnAAs (e.g., with azide or ketone groups) into antibody sequence for bioorthogonal chemistry [1] [2]. | Precise site control; consistent DAR; tunable DAR values [1]. | Requires genetic engineering; may reduce antibody expression yield; risk of immunogenicity [1]. |
| Enzyme-Mediated Conjugation | Use of enzymes (e.g., formylglycine-generating enzymes, transglutaminases) to attach payloads to specific recognition sequences/tags [1] [2]. | High precision and conjugation efficiency; reduced heterogeneity [1]. | Enzyme-recognition sequence/tag may cause immunogenicity [1]. |
| Disulfide Re-bridging | Selective reduction of interchain disulfide bonds followed by reconnection with a bifunctional linker that carries the payload [1]. | High homogeneity; preserves native antibody sequence and structure [1]. | Risk of mis-bridging; typically limited to DAR 4 [1]. |
| Glycan-Based Conjugation | Modification of the conserved Fc glycans (at Asn297) for payload attachment, avoiding genetic engineering [1]. | No protein engineering required; preserves antigen-binding sites [1]. | Early oxidation methods risked antibody damage; metabolic/enzymatic engineering is more modern [1]. |
The following workflow details a common method for creating site-specific ADCs with a controlled Drug-to-Antibody Ratio (DAR).
Title: Workflow for Disulfide Re-bridging ADC Conjugation
Since citraconimide is not a featured technology in current literature, your interest may lie in novel linker chemistries. Here are suggestions for further investigation:
This compound derivatives represent a class of 1,1,2-trisubstituted ethylenic monomers with significant potential in polymer science and pharmaceutical applications. These compounds are characterized by their electron-deficient double bonds that undergo radical polymerization under specific conditions, despite the steric hindrance inherent in their trisubstituted ethylene structure. The core this compound structure consists of a five-membered ring containing nitrogen and two carbonyl groups, with an additional methyl substituent on the double bond that distinguishes it from its maleimide analog. This molecular structure confers unique reactivity patterns and physical properties that make citraconimides valuable building blocks for functional polymers and specialized organic syntheses.
The interest in this compound chemistry stems from the versatility of these monomers in creating polymers with tailored thermal properties and the ability to incorporate functional groups through N-substitution. Research has demonstrated that N-substituted citraconimides can be synthesized with various alkyl, aryl, and functionalized side chains, enabling modulation of solubility, thermal stability, and glass transition temperatures of the resulting polymers. Additionally, the inherent reactivity of the this compound double bond makes it amenable to various polymerization techniques, including free-radical polymerization and Diels-Alder cycloadditions, expanding its utility in materials science and medicinal chemistry.
The synthesis of N-substituted citraconimides typically follows a two-step procedure beginning with the formation of citraconamic acids followed by cyclodehydration. In the first step, citraconic anhydride undergoes nucleophilic attack by primary amines, resulting in ring opening and formation of the corresponding citraconamic acid. This intermediate is then subjected to cyclodehydration using acetic anhydride with catalytic cobalt naphthenate or alternatively employing triethylamine with phosphorous oxychloride to form the desired N-substituted this compound structure [1]. This synthetic approach allows for the incorporation of diverse substituents on the nitrogen atom, enabling the tuning of monomer properties for specific applications.
Recent advances have enabled the synthesis of citraconimides with sophisticated functional groups. For instance, N-[N'-(α-Methylbenzyl)aminocarbonylmethyl]this compound was successfully synthesized through a condensation reaction between citraconimidoyl chloride and the corresponding amine precursor [2]. Such functionally enriched monomers expand the application potential of this compound-based polymers in specialized fields including drug delivery and targeted therapeutics. The synthetic protocol involves maintaining strict temperature control (typically 0-5°C during the initial reaction phase) and employing anhydrous conditions to prevent hydrolysis of the reactive intermediates, with purification achieved through recrystallization from appropriate solvent systems.
The this compound ring system exhibits distinct electronic properties due to the presence of two electron-withdrawing carbonyl groups flanking the nitrogen atom, which creates significant electron deficiency in the double bond. This electronic configuration enhances the susceptibility of the monomer to nucleophilic attack and participates in charge-transfer complexes during polymerization. Spectroscopic characterization of citraconimides consistently shows strong IR absorption bands at approximately 1700 cm⁻¹ (C=O stretching) and 1610 cm⁻¹ (C=C stretching), with NMR signals for the vinylic proton appearing in the range of 6.5-6.8 ppm, downfield from typical vinyl protons due to the electron-withdrawing nature of the imide group [1].
Comparative analysis with the closely related maleimide system reveals that the additional methyl group on the double bond in citraconimides creates both steric and electronic modifications that significantly influence polymerization behavior. This substituent imposes greater steric hindrance during the propagation step, generally resulting in lower molecular weights compared to maleimide analogs. Additionally, the asymmetric nature of the this compound molecule influences its crystal packing and solubility parameters, with most N-alkyl citraconimides exhibiting good solubility in common organic solvents such as benzene, toluene, tetrahydrofuran, and dimethylformamide, facilitating their processing and polymerization.
Free-radical polymerization represents the most extensively studied and widely applicable method for homopolymerization of N-substituted citraconimides. The following protocol details the optimized procedure for bulk polymerization of N-alkylcitraconimides:
Table 1: Standard reaction conditions for radical polymerization of N-substituted citraconimides
| Parameter | N-Alkylcitraconimides | N-Arylcitraconimides |
|---|---|---|
| Temperature | 60°C | 60°C (in benzene) or 120°C (bulk) |
| Initiator | AIBN (1 mol%) | AIBN (1 mol%) |
| Reaction Time | 24-48 hours | 24-48 hours |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) |
| Monomer Concentration | Neat (bulk) or 1-2 M in benzene | 1-2 M in benzene |
| Work-up | Precipitation in methanol | Precipitation in methanol |
Step-by-step procedure:
Monomer Purification: Purify the N-substituted this compound monomer by recrystallization from anhydrous ethanol or by column chromatography on silica gel using ethyl acetate/hexane as eluent. Dry the purified monomer under vacuum for 12 hours prior to use.
Reaction Setup: In a dried Schlenk tube, combine the purified monomer (1.0 g) and α,α'-azobisisobutyronitrile (AIBN, 1 mol% relative to monomer). For solution polymerizations, add anhydrous benzene to achieve a monomer concentration of 1.5 M.
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization. Maintain an inert atmosphere by backfilling with nitrogen or argon after the final cycle.
Polymerization: Seal the Schlenk tube under inert atmosphere and immerse in an oil bath preheated to the appropriate temperature (60°C for N-alkyl derivatives or 120°C for N-aryl derivatives in bulk). Stir the reaction mixture for 24-48 hours, during which increased viscosity may be observed.
Termination and Isolation: Cool the reaction mixture to room temperature and dilute with a minimal amount of tetrahydrofuran (THF). Precipitate the polymer by slow addition to a large excess of vigorously stirred methanol (typically 10-fold volume). Collect the resulting precipitate by filtration and wash with fresh methanol.
Purification: Redissolve the crude polymer in THF and reprecipitate in methanol. Repeat this process twice to ensure complete removal of unreacted monomer and initiator residues. Dry the purified polymer under vacuum at 40°C until constant weight is achieved [3].
Citraconimides participate effectively in copolymerization reactions with various vinyl monomers, allowing for the incorporation of functional groups and modulation of material properties. The synthesis of N-[N'-(α-Methylbenzyl)aminocarbonylmethyl]this compound exemplifies the preparation of functionally enriched this compound monomers that can be subsequently polymerized [2]. The protocol for this specialized monomer involves:
Monomer Synthesis: React citraconamic acid with thionyl chloride to form the corresponding acid chloride, then couple with N-(α-methylbenzyl)amine in the presence of triethylamine as an acid scavenger.
Purification: Purify the resulting monomer by flash chromatography using a gradient of ethyl acetate in hexane (20-50% v/v).
Copolymerization: Conduct radical copolymerization with styrene or methyl methacrylate in toluene at 70°C using AIBN initiation, employing monomer feed ratios typically between 1:9 to 3:7 (this compound:comonomer).
The resulting functionalized copolymers exhibit enhanced hydrophilicity and potential for further derivatization, making them suitable for applications requiring specific interfacial properties or post-polymerization modification.
Figure 1: this compound polymerization workflow showing key stages from monomer preparation to final characterization
The molecular weights of poly(N-substituted citraconimides) obtained through radical polymerization are typically moderate, influenced by both steric factors and the electron-withdrawing nature of the imide group. N-Alkylcitraconimides (with the exception of methyl and ethyl derivatives) form polymers with molecular weights ranging from 6,800 to 10,000 g/mol when synthesized in bulk at 60°C [3]. In contrast, N-phenylcitraconimides produce even lower molecular weight polymers (700-2,000 g/mol), likely due to increased steric demands and electronic effects of the aromatic substituent. These molecular weights are substantially lower than those typically achieved with maleimide analogs, reflecting the enhanced steric constraints during propagation with the trisubstituted double bond.
Thermal analysis reveals that poly(N-isopropylthis compound) exhibits an initial decomposition temperature of 309°C and a maximum decomposition temperature of 365°C, as determined by thermogravimetric analysis [3]. Notably, these thermal stability parameters are approximately 40°C lower than those observed for the corresponding poly(N-isopropylmaleimide), indicating that the additional methyl group in citraconimides creates a structural vulnerability in the polymer backbone. The glass transition temperatures (Tg) of these polymers generally fall in the range of 120-180°C, varying systematically with the size and flexibility of the N-substituent.
Table 2: Thermal properties of poly(N-substituted citraconimides) compared to maleimide analogs
| Polymer | Initial Decomposition Temperature (°C) | Maximum Decomposition Temperature (°C) | Glass Transition Temperature (°C) |
|---|---|---|---|
| Poly(N-isopropylthis compound) | 309 | 365 | ~145 |
| Poly(N-isopropylmaleimide) | ~349 | ~405 | ~185 |
| Poly(N-phenylthis compound) | ~285 | ~335 | ~165 |
| Poly(N-cyclohexylthis compound) | ~315 | ~370 | ~155 |
Structural confirmation of both this compound monomers and their polymers relies heavily on spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy shows characteristic absorptions at 1700-1710 cm⁻¹ (imide C=O symmetric stretching), 1770-1780 cm⁻¹ (imide C=O asymmetric stretching), and 1380-1390 cm⁻¹ (C-N stretching) [1]. The disappearance of the C=C stretching vibration at approximately 1610 cm⁻¹ in the polymer spectrum confirms successful polymerization.
Nuclear magnetic resonance (NMR) spectroscopy provides additional structural validation. In (^1)H-NMR spectra, the vinylic proton of this compound monomers appears as a singlet at δ 6.5-6.8 ppm, which disappears completely after polymerization. The methyl group on the double bond typically resonates at δ 2.0-2.2 ppm in both monomer and polymer spectra. (^{13})C-NMR shows characteristic carbonyl carbon signals at δ 170-175 ppm and olefinic carbon signals at δ 130-135 ppm for the monomer, with the latter shifting upfield or disappearing in the polymer spectrum. These spectroscopic features provide conclusive evidence of successful polymerization and enable quantification of conversion rates.
This compound derivatives have shown significant potential in pharmaceutical applications, particularly in the synthesis of azasteroid derivatives with potential biological activity. The electron-deficient double bond of this compound participates efficiently in Diels-Alder cycloaddition reactions with appropriately functionalized dienes to create steroidal frameworks incorporating nitrogen heteroatoms [4]. This approach enables the construction of novel azasteroid structures that may exhibit modified physiological activity compared to their carbocyclic analogs.
In drug delivery systems, this compound-functionalized polymers offer unique advantages due to their pH-responsive behavior. The imide ring can undergo hydrolysis under mildly acidic conditions, facilitating drug release in specific physiological environments. Additionally, this compound units can be incorporated as pendant groups on polymer backbones to create materials with tunable hydrophilicity and biodegradation profiles. The functional group compatibility of citraconimides also allows conjugation with targeting ligands and therapeutic agents through the N-substituent or via Michael addition to the electron-deficient double bond.
Beyond pharmaceutical applications, citraconimides serve as key building blocks for various specialty polymers. The synthesis of aromatic bismaleimides and biscitraconimides incorporating amide, urea, or parabanic groups has been achieved through condensation reactions of this compound-containing monomers with appropriate linking agents [1]. These multifunctional monomers undergo thermal polymerization to produce high-performance materials with excellent thermal stability and mechanical properties, suitable for advanced composites and engineering plastics.
The development of crosslinkable this compound polymers has enabled the creation of re-mendable materials based on Diels-Alder chemistry. In these systems, this compound units participate as dienophiles in reversible cycloaddition reactions with furan-containing compounds, allowing the formation of polymer networks that can undergo thermally triggered repair [1]. This approach has been successfully applied to polyurethane systems, where urethane-bridged biscitraconimides react with bisfuryl monomers to create materials with self-healing capabilities, extending service life in demanding applications.
Rigorous characterization of this compound monomers and their polymers is essential for ensuring reproducible results in both research and application settings. High-performance liquid chromatography (HPLC) using reverse-phase C18 columns with acetonitrile/water gradients provides effective separation and purity assessment of this compound monomers, with detection typically at 210-230 nm. For molecular weight determination of polymers, gel permeation chromatography (GPC) equipped with multi-angle light scattering detection offers absolute molecular weight values, overcoming limitations associated with polystyrene standards.
Thermal characterization employing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) should be performed under nitrogen atmosphere with heating rates of 10°C/min to assess decomposition profiles and thermal transitions. Elemental analysis provides validation of monomer purity and polymer composition, with expected carbon, hydrogen, and nitrogen values calculable from the molecular structure. For functionalized citraconimides, titration methods may be employed to quantify reactive groups available for subsequent conjugation or crosslinking.
This compound monomers require careful handling due to their potential reactivity and unknown toxicity profiles. Standard operating procedures should include:
Polymerization reactions should be conducted with appropriate temperature monitoring and pressure relief devices, especially when employing sealed reaction vessels for high-temperature polymerizations. Prior to scaling up any reaction, thorough hazard evaluation should be performed, including assessment of exothermic potential and identification of possible decomposition products.
This compound polymerization represents a versatile platform for creating functional polymers with tailored properties for advanced applications. The protocols outlined in this document provide reproducible methods for the synthesis and characterization of poly(N-substituted citraconimides) with controlled molecular weights and thermal properties. Current research continues to expand the applications of these materials, particularly in the realms of stimuli-responsive drug delivery, self-healing materials, and high-performance composites.
Future development opportunities include exploration of controlled radical polymerization techniques to achieve higher molecular weights and narrower dispersities, synthesis of citraconimides with biologically active N-substituents for pharmaceutical applications, and development of this compound-based materials for energy storage and conversion devices. As fundamental understanding of structure-property relationships in these systems deepens, the utility of this compound-based polymers is expected to grow across multiple disciplines spanning materials science, medicinal chemistry, and chemical engineering.
The table below summarizes the most common synthesis methods for polyimides used in industrial and research settings [1] [2] [3].
| Method | Description | Typical Conditions | Key Features |
|---|
| Two-Step Method | 1. Dianhydride + diamine → Polyamic Acid (PAA) 2. PAA cyclodehydration → Polyimide | PAA formation: Room temp, polar aprotic solvent (e.g., NMP, DMF). Imidization: Thermal (up to 300°C) or chemical [1] [3]. | Most common industrial method; PAA precursor is processable before thermal curing [1]. | | One-Step Method | Dianhydride and diamine directly polymerize into polyimide in a high-boiling-point solvent | High-temperature (140-210°C) in a high-boiling solvent (e.g., benzoic acid) [4]. | Bypasses PAA intermediate; water removal is critical to drive reaction [4] [2]. | | Vapor Deposition | Monomers (dianhydride and diamine) are evaporated and react on a substrate surface | Vacuum deposition process [2]. | Used for forming ultra-thin, uniform polyimide coatings in microelectronics [1] [2]. |
The following workflow diagram illustrates the two most common synthesis paths.
The one-step method using a benzoic acid (BA) melt is a notable "green" synthesis variant with distinct advantages [4].
Thermal stability study is a critical component in pharmaceutical development, providing essential data on how a drug substance or intermediate behaves under various temperature conditions. This information is vital for determining suitable storage conditions, establishing shelf life, and ensuring product safety and efficacy. For compounds like citraconimide, understanding their thermal degradation behavior is crucial for guiding synthetic route development, purification processes, and formulation design. The systematic approach outlined in these application notes is designed to help researchers and scientists in the drug development industry generate reliable, actionable thermal stability data.
The core of this methodology relies on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), two powerful techniques that provide complementary information. TGA measures mass changes in a sample as a function of temperature or time, providing quantitative data on decomposition processes, desolvation, and volatile loss [1]. DSC, on the other hand, measures heat flows associated with phase transitions and chemical reactions as a function of temperature or time, allowing for the determination of melting points, glass transitions, and decomposition enthalpies [1]. When used together, these techniques provide a comprehensive picture of a material's thermal behavior.
A systematic workflow ensures consistent, reliable, and interpretable results. The following diagram outlines the key stages in a comprehensive thermal stability study.
2.1.1 Materials and Equipment:
2.1.2 Step-by-Step Procedure:
2.2.1 Thermogravimetric Analysis (TGA) Method:
2.2.2 Differential Scanning Calorimetry (DSC) Method:
The primary data from TGA and DSC must be analyzed to extract meaningful parameters. The table below summarizes the key thermal events and their significance for a hypothetical this compound sample.
Table 1: Interpretation of Thermal Events from TGA and DSC Data
| Technique | Observed Event | Typical Temperature Range | Potential Interpretation |
|---|---|---|---|
| TGA | Mass Loss < 150°C | 50-150°C | Loss of adsorbed water or residual solvents. |
| TGA | Single-Step Decomposition | 250-400°C | Major thermal degradation of the this compound core structure. |
| DTG | Peak Maximum (Tmax) | ~300°C | Temperature of maximum decomposition rate. |
| DSC | Sharp Endothermic Peak | 150-250°C | Melting transition of the crystalline compound. |
| DSC | Broad Exothermic Peak | > Melting Point | Thermal decomposition or cross-linking in the melt state. |
Determining the kinetic parameters of degradation is essential for predicting long-term stability [2]. The Coats-Redfern method is one of the most widely used model-fitting approaches for solid-state kinetics [3].
3.2.1 Step-by-Step Kinetic Analysis:
n, plot the left-hand side of the Coats-Redfern equation against 1/T.ln[g(α)/T²] = ln(AR/βE) - E/RT
Where α is the extent of conversion, g(α) is the integral form of the reaction model, A is the pre-exponential factor, E is the activation energy, R is the gas constant, T is the absolute temperature, and β is the heating rate.-E/R), and the pre-exponential factor (A) is determined from the intercept.n=1 gives the best fit [3].Table 2: Thermodynamic and Kinetic Parameters from TGA Data (Hypothetical Data for this compound)
| Parameter | Symbol | Formula/Calculation | Typical Units | Significance |
|---|---|---|---|---|
| Activation Energy | Ea | Derived from Coats-Redfern plot slope | kJ/mol | Energy barrier for degradation; higher values indicate greater thermal stability. |
| Pre-exponential Factor | A | Derived from Coats-Redfern plot intercept | s⁻¹ | Frequency of molecular collisions leading to reaction. |
| Reaction Order | n | Assumed model (e.g., n=1) | Dimensionless | Mechanism of the degradation reaction. |
| Enthalpy of Activation | ΔH‡ | Ea - RT | kJ/mol | Heat content change during the formation of the activated complex. |
| Entropy of Activation | ΔS‡ | R [ln(A) - ln(kBT/h)] | J/mol·K | Molecular disorder change during the formation of the activated complex. |
| Gibbs Free Energy of Activation | ΔG‡ | ΔH‡ - TΔS‡ | kJ/mol | Total energy requirement for the reaction; indicates spontaneity. |
The data generated from these protocols directly informs critical development decisions. The following diagram illustrates how thermal stability results integrate into the broader pharmaceutical development workflow.
4.1 Process Safety Assessment: The onset temperature of decomposition from TGA is a key parameter for establishing safe operating temperatures for chemical processes such as synthesis, purification, and drying. A safety margin of at least 50°C below the onset temperature is generally recommended.
4.2 Formulation and Compatibility: The melting point and recrystallization behavior observed by DSC are critical for selecting the appropriate solid-state form of the API. This knowledge guides decisions on salt formation, polymorph screening, and the choice of excipients during formulation to avoid instability.
4.3 Storage Condition and Shelf-life Prediction: Kinetic parameters (Ea and A) allow for the extrapolation of degradation rates to lower, real-world storage temperatures using the Arrhenius equation [2]. This enables the prediction of the time for 10% degradation (t90), which is a critical factor in setting the product's shelf life and recommending storage conditions (e.g., controlled room temperature vs. refrigeration).
The application of robust and standardized thermal analysis protocols, as detailed in these notes, is non-negotiable for the efficient and safe development of pharmaceutical compounds like this compound. By systematically employing TGA and DSC, researchers can obtain a deep understanding of the thermal behavior of their materials. The subsequent kinetic and thermodynamic analysis transforms raw experimental data into actionable intelligence that de-risks process development, informs formulation strategies, and ensures the delivery of a stable, high-quality final product to the patient. Adherence to these detailed methodologies will ensure data reliability and regulatory compliance throughout the drug development lifecycle.
Citraconimide is a derivative of maleimide, featuring a methyl group on the olefinic carbon. This structure makes it a valuable building block in organic synthesis and polymer science, particularly in Diels-Alder reactions for creating complex molecules and polymers [1] [2].
The table below summarizes the primary application areas identified:
| Application Area | Specific Use/Function | Key Characteristics |
|---|---|---|
| Polymer Science | Synthesis of bismaleimides/biscitraconimides with amide, urea, or parabanic groups [3] | Forms high-performance polymers; thermal curing behavior [3]. |
| Rubber Vulcanization | Acts as a curing agent for synthetic rubbers and heteropolymers [4] | Facilitates cross-linking in elastomers [4]. |
| Antimicrobial Drug Discovery | Serves as a Quorum Sensing Inhibitor (QSI) in Pseudomonas aeruginosa [5] | Reduces virulence factor production and aids biofilm eradication without direct antibacterial activity [5]. |
The following protocol is adapted from a study on itaconimides (a closely related compound class) against P. aeruginosa [5]. This provides a practical example of how such imides are used in biological research.
In Vitro Evaluation of Itaconimide Analogs for Quorum Sensing Inhibition in Pseudomonas aeruginosa
1. Objective To determine the efficacy of synthetic itaconimide compounds in inhibiting Quorum Sensing (QS)-regulated virulence and biofilm formation in P. aeruginosa.
2. Experimental Materials
3. Methodology
Part A: QS Inhibition Bioreporter Assay (IC₅₀ Determination)
Part B: Assessment of QS-Regulated Virulence Factors
Part C: Biofilm Eradication Assay
4. Anticipated Results Active compounds will show a dose-dependent decrease in GFP fluorescence in bioreporter strains, reduced elastase activity, rhamnolipid, and pyocyanin production. Effective biofilm eradication is typically observed when the QSI is combined with an antibiotic like tobramycin [5].
The following diagram illustrates the logical workflow for evaluating this compound/itaconimide analogs, from synthesis to biological testing:
The diagram below summarizes the mechanism by which these inhibitors interfere with the P. aeruginosa quorum sensing network:
A significant challenge is the scarcity of very recent (2023-2024) and highly specific literature focused solely on This compound. Much of the available data comes from studies on closely related compounds like maleimides and itaconimides, or from older patents and papers.
Future research should focus on:
I hope these application notes and protocols provide a solid foundation for your research. Are there any specific properties or applications of this compound you would like to explore in greater depth?
Citraconimide monomers are primarily used in the synthesis of specialized polymers. The table below summarizes the context in which they appear in the literature.
| Context of Use | Reported Function/Role | Key Polymers/Products |
|---|---|---|
| Synthesis of aromatic polymers [1] | Monomer for condensation reactions and cyclization [1] | Bismaleimides, Biscitraconimides with amide, urea, or parabanic groups [1] |
| Diels-Alder reactions [1] [2] | Dienophile in cycloaddition reactions [2] | Re-mendable polyurethanes, cross-linked polypropylene, azasteroids [1] [2] |
| Synthesis of functional monomers [3] | Building block for ( N )-substituted derivatives [3] | ( N-[N'-(α-Methylbenzyl)aminocarbonylmethyl]this compound ) [3] |
The following diagram outlines the general experimental workflow for creating and characterizing this compound-based monomers, as inferred from the available literature. This high-level overview can serve as a logical framework for a detailed protocol.
The typical workflow involves designing a reaction with specific precursors, followed by synthesis and polymerization. The characterization phase is critical, using techniques like IR spectroscopy, 1H-NMR, and 13C-NMR spectroscopy to confirm the molecular structure of the new monomers and polymers [1]. Subsequent analysis often focuses on thermal properties and curing behavior [1].
The following table highlights some of the recent progress in multifunctional composite materials for drug delivery, which could be relevant areas for the potential application of citraconimide-based materials.
| Material/System | Key Advancement | Potential/ Demonstrated Application |
|---|---|---|
| pH-Sensitive Composites [1] | Drug release selectively in the acidic tumour microenvironment (e.g., alginate-based capsules). | Targeted cancer therapy; improved therapeutic outcomes. |
| Magnetic-Responsive Systems [1] | Capsules can be remotely guided to sites and allow for controlled release (e.g., multifunctional magnetic capsules). | Targeted therapies; combination of MRI imaging and drug delivery. |
| Solid Lipid Nanoparticles (SLNs) [1] | Effective encapsulation for gene and active compound delivery. | Gene therapy; enhanced bioavailability. |
| High-Efficiency Encapsulation [1] | Achieved high encapsulation efficiency (e.g., 94% for lycopene in whey protein composites). | Delivery of sensitive bioactive compounds. |
| Antioxidant Nanoparticles [1] | Integration of nanoparticles like cerium oxide (CeO₂) to mitigate oxidative stress. | Treatment of inflammatory and neurodegenerative conditions. |
| Polymer-Ceramic Composites [1] | Improved compressive strength and thermal stability; replication of bone mechanics. | Orthopedics and dentistry (e.g., bone implants, drug-eluting scaffolds). |
For research into new composite materials, a generalized experimental workflow can be structured as follows. This protocol outlines key stages from material preparation to in vivo testing, which could be adapted for this compound-based systems once developed.
Given the lack of specific data on this compound composites, here are some suggestions for how to proceed with your research:
Here are common issues and solutions when working with citraconimide, organized by application area.
| Application Area | Common Problem | Potential Cause | Suggested Solution |
|---|---|---|---|
| General Synthesis | Low yield of this compound derivative | Inefficient cyclization of the intermediate pyrocinchonamic acid [1] | Use mild heating (50-90°C) in a DMF solvent system to drive cyclization [1]. |
| Thiol Bioconjugation | Unstable conjugate; payload release | Retro-Michael reaction and hydrolysis of the thiosuccinimide adduct [1] | Consider using this compound-thioether linkers for stable conjugates or explore next-generation maleimides [1]. |
| Amine Bioconjugation | Unintended reaction with amines | This compound can undergo an unexpected imide transfer reaction with lysine residues and N-termini [1] | If selective thiol conjugation is required, this side reaction indicates this compound may not be suitable; choose a different reagent [1]. |
| Regioselective Reduction | Poor regioselectivity | Unoptimized reaction conditions | Use sodium borohydride (NaBH₄) for the general preparation of 5-hydroxy-1,5-dihydropyrrol-2-one, which offers good regioselectivity [2]. |
Q1: What is the main advantage of using this compound over maleimide in bioconjugation? this compound offers improved hydrolytic stability for the thio-Michael adduct compared to maleimide. The product methylsuccinimides are less prone to retro reactions and hydrolysis, leading to more stable conjugates [1].
Q2: Can I use the standard maleimide synthesis procedure for this compound? While the process is similar (reaction of an amine with an anhydride), the cyclization step for this compound derivatives may require optimized conditions. For challenging amines, using DMF as a solvent at elevated temperatures (50-90°C) can improve yields [1].
Q3: My this compound reagent is reacting with protein amines instead of thiols. Why? This is a known, though less common, pathway. This compound can undergo an imide transfer reaction, moving the entire acyl group to solvent-exposed amines on proteins. If you observe this, it confirms that your reaction conditions favor this pathway over thiol conjugation [1].
Below are detailed methodologies for key experiments involving this compound.
This protocol describes a general method for creating various this compound compounds.
This method provides a general route for the regioselective reduction of this compound derivatives.
This diagram outlines the decision-making process for selecting and troubleshooting this compound applications.
Understanding how this compound compares to similar compounds like maleimide and pyrocinchonimide can help in reagent selection and troubleshooting.
| Property | Maleimide | This compound | Pyrocinchonimide |
|---|---|---|---|
| Core Structure | |||
| Thiol Reactivity | High (standard thio-Michael) [1] | High, with improved regioselectivity [1] | Profoundly diminished [1] |
| Adduct Stability | Low (unstable thiosuccinimide) [1] | Improved (stable methylsuccinimide) [1] | Not applicable (no stable thiol adduct) [1] |
| Amine Reactivity | Can occur under certain conditions | Can undergo imide transfer [1] | Primary mode of reaction is imide transfer [1] |
| Primary Use | Standard thiol bioconjugation | Stable thiol conjugation; Diels-Alder synthesis [3] [1] | Amine-targeting bioconjugation [1] |
The table below summarizes the available data on citraconimide's properties and the standard stability conditions used in pharmaceutical development.
| Aspect | Details |
|---|---|
| Recommended Storage | Store at Room Temperature (RT) [1]. |
| Water Solubility | Decomposes in water [1]. |
| Safety Hazards | Toxic if in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and respiratory irritation [1]. |
| Standard Long-Term Storage Condition | 25°C ± 2°C / 60% RH ± 5% RH [2] [3]. |
| Standard Accelerated Storage Condition | 40°C ± 2°C / 75% RH ± 5% RH [2] [3]. |
For a compound like this compound, stability studies are crucial to determine its shelf life and appropriate storage conditions. The following workflow outlines the standard process for conducting these studies.
Based on general pharmaceutical guidelines, here are the methodologies you can adapt for this compound:
Forced Degradation Studies [4]:
Development of a Stability-Indicating Method (SIM) [5]:
What is the primary goal of a forced degradation study? The primary goal is to understand the intrinsic stability of a molecule by identifying its degradation pathways and products under various stress conditions. This information is critical for developing a validated stability-indicating method and for informing formulation and packaging choices [4].
What are the ICH guidelines for stability testing? The International Council for Harmonisation (ICH) provides the main guidelines. For long-term studies, the standard condition is 25°C ± 2°C / 60% RH ± 5% RH. For accelerated studies, it is 40°C ± 2°C / 75% RH ± 5% RH. Intermediate conditions (30°C ± 2°C / 65% RH ± 5% RH) are used if significant change occurs at accelerated conditions [2] [3].
How is shelf life determined from stability data? Shelf life is typically determined through long-term (real-time) studies under recommended storage conditions. Accelerated studies provide supportive data and an initial estimate. The data is analyzed using degradation kinetics, where the time taken for 10% degradation (t90) of the drug is often used to establish the expiration date [2] [6].
No degradation observed in forced degradation studies.
Multiple degradation products formed, and the analytical method cannot separate them.
The compound degrades too rapidly during stability testing.
Q: What is the most common cause of low citraconimide yield? A: Using overly harsh dehydrating conditions. Unlike maleimides, the cyclization of citraconamic acid intermediates occurs readily under mild conditions due to the Thorpe-Ingold effect from the vinylic methyl groups. Applying high heat or strong dehydrating agents can lead to decomposition rather than improved yield [1].
Q: Can I use the same synthesis protocol for this compound as I do for maleimide? A: Not exactly. While both start from an anhydride and a primary amine, the cyclization step for this compound is much faster and requires gentler conditions. Protocols for maleimides often require vigorous heating with acetic anhydride or other strong dehydrating agents, which are typically unnecessary and potentially detrimental for this compound synthesis [1].
Q: My amine starting material is electron-poor or sterically hindered. How can I improve the reaction? A: For challenging amines, you can omit the dichloromethane, use pure DMF as the solvent, and increase the reaction temperature. Studies have shown that reactions for electron-poor amines can be successfully driven to completion at 50°C or even 90°C [1].
Q: Does the reaction tolerate other functional groups? A: Yes, the synthesis method is quite robust. It has been shown to tolerate alcohol substituents without forming esters, as well as the sodium salts of carboxylic and sulfonic acids [1].
Here are two detailed methods for synthesizing this compound derivatives, adapted from published procedures. The general method is suitable for most primary amines, while the elevated temperature method is for recalcitrant or sterically hindered amines.
General Mild Synthesis Method [1]
This method is effective for most alkyl- and arylamines.
Elevated Temperature Method for Challenging Amines [1]
Use this protocol if your amine is electron-poor or sterically demanding.
The table below outlines common problems, their likely causes, and specific solutions to improve your results.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Low yield | Overly harsh cyclization conditions | Switch to a milder general method [1] |
| Reaction incomplete | Unreactive amine (electron-poor/steric) | Use elevated temperature method; increase reaction temperature [1] |
| Difficult purification | Unreacted starting materials | Use flash chromatography; excess anhydride can be recovered [1] |
The following diagram summarizes the strategic decision-making process for optimizing your this compound synthesis, based on the nature of your starting amine.
For analyzing citraconimide purity or quantifying it in a mixture, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard technique.
1. HPLC System Components and Modes A basic HPLC system consists of several key components, as outlined below [1].
| Component | Function |
|---|---|
| Solvent Degasser | Removes dissolved gases from the solvents to ensure stable pump operation and baseline |
| HPLC Pump | Provides a constant and precise flow of the mobile phase |
| Autosampler | Injects a precise volume of the sample solution into the mobile phase stream |
| Column Oven | Maintains the HPLC column at a stable temperature for reproducible separations |
| Detector | Generates a signal by detecting the separated analytes as they exit the column |
The pump can operate in two primary modes, which are compared in the following table [1].
| Elution Mode | Description | Advantages |
|---|---|---|
| Isocratic | Uses a constant mobile phase composition throughout the analysis. | Simpler instrument setup and operation [1]. |
| Gradient | Varies the mobile phase composition (e.g., increasing organic solvent percentage) over time. | Sharper peaks, shorter run times, and ability to separate mixtures not possible with isocratic methods [1]. |
2. Detector Selection Guide Choosing the right detector depends on the properties of your analyte and the requirements of your analysis. Here is a summary of common HPLC detectors [1].
| Detector Type | Principle of Detection | Key Characteristics |
|---|---|---|
| UV/Vis | Absorbance of ultraviolet or visible light. | Good for most organic analytes; single wavelength monitoring [1]. |
| PDA (DAD) | Absorbance across a UV-Vis range. | Provides full spectral data for peak purity and identification; good for method development [1]. |
| Fluorescence | Emission of light upon excitation. | Extremely sensitive and selective for naturally fluorescent or derivatized compounds [1]. |
| Refractive Index (RI) | Change in refractive index. | Universal detector; but less sensitive and not compatible with gradient elution [1]. |
| Evaporative Light Scattering (ELSD) | Light scattering by non-volatile analyte particles. | Near-universal; compatible with gradients; good sensitivity for non-chromophoric compounds [1]. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ions. | Highly sensitive and selective; provides structural information for identification [1]. |
3. Column Chemistry and Selection The column is the heart of the separation. For reversed-phase chromatography (the most common mode), the selection guide is as follows [1].
| Column Type (Bonded Phase) | Typical Use Case |
|---|---|
| C18 (ODS) | Most common; high retention for non-polar to moderately polar compounds. |
| C8 | Similar to C18 but slightly less retentive. |
| Phenyl | Provides different selectivity for aromatic compounds. |
| Cyano | More polar; useful for normal-phase or reversed-phase with very polar analytes. |
4. Example HPLC Method for a Similar API The following methodology was developed and validated for Apixaban, providing a concrete example you can adapt for this compound [2].
This method was successfully validated for specificity, precision, and sensitivity per ICH guidelines [2].
If this compound is formulated into a solid oral dosage form, dissolution testing is critical. The workflow for developing such a test is as follows.
Key Parameters for Dissolution Method Development [3]:
| Parameter | Considerations for this compound |
|---|---|
| Apparatus | USP 1 (Basket): Often used for floating capsules or formulations. USP 2 (Paddle): Most common for immediate-release tablets and capsules [3]. |
| Media | Start with aqueous buffers across physiological pH range (1.2 - 6.8). If solubility is poor, consider adding surfactants like SDS [3]. |
| Agitation | Typical speeds are 50-75 rpm for paddles. A higher speed can reduce variability but may be less discriminatory [3]. |
| Analysis | Use HPLC for specificity, especially to distinguish this compound from degradation products or excipient interference. UV-Vis can be used if the method is specific [3]. |
While an exact Safety Data Sheet (SDS) for this compound was not found, the following framework is mandatory for handling any chemical.
Understanding Safety Data Sheets (SDS) [4]: An SDS is a standardized document with 16 sections that provide vital safety information.
GHS Pictogram Guide [4]: Familiarize yourself with these standard symbols, which you will likely encounter on chemical labels.
| Pictogram | Hazard Class | Example Precautions |
|---|---|---|
| Flammable liquids, solids, gases. | Keep away from ignition sources. Use in well-ventilated areas. | |
| Corrosive to metals, skin, eyes. | Use appropriate gloves, eye, and face protection. | |
| Health Hazard (Carcinogenicity, Mutagenicity, etc.). | Use fume hood. Avoid inhalation and skin contact. | |
| Irritant, Skin sensitizer, Acute toxicity. | Use gloves and eye protection. Wash thoroughly after handling. |
Q1: My HPLC peaks for this compound are broad and tailing. What could be the cause? A: Peak tailing can result from multiple factors. Check the following:
Q2: How can I improve the separation of this compound from a close-eluting impurity? A: You can optimize the method by:
Q3: The dissolution rate of our this compound formulation is low and variable. How can we investigate this? A:
The main application identified for citraconimide is in Diels-Alder reactions to synthesize azasteroid derivatives, specifically 18-Nor-16-azaestrane skeletons [1] [2]. The general workflow for this reaction is outlined below.
Diagram: Experimental Workflow for Azasteroid Synthesis
Based on the general reaction workflow, here are potential challenges and troubleshooting approaches.
| Potential Challenge | Possible Cause | Suggested Troubleshooting Action |
|---|---|---|
| Low Reaction Yield | Impure starting material, unsuitable reaction conditions (temperature, solvent) | Recrystallize 1-(1-trialkylsiloxyvinyl)-3,4-dihydronaphthalene derivatives; optimize temperature/solvent [1]. |
| Unwanted Stereochemistry | Reaction conditions leading to epimerization or incorrect stereochemistry | Control temperature; avoid protic solvents/acidic conditions that may promote epimerization [1]. |
| Incomplete Desilylation | Inadequate reagent concentration or reaction time | Extend reaction time; use excess desilylation agent; monitor reaction by TLC [1]. |
| Low Yield in Cleavage Step | Boron tribromide (BBr₃) reactivity issues (moisture sensitivity) | Ensure strict anhydrous conditions; use fresh, properly stored BBr₃ [1]. |
Since specific FAQs for this compound are not available, here is a template you can use to build out your technical support center. You can populate it with information from your own expertise or later literature searches.
Frequently Asked Questions (FAQ) Template
Q: What is the recommended procedure for storing and handling this compound?
Q: What are the common characterization techniques for this compound-derived Diels-Alder adducts?
Q: The reaction with this compound is not proceeding. What are the first steps I should take?
To get more recent and detailed information, I suggest you:
The table below summarizes core reactions and associated challenges based on the available literature:
| Reaction / Process | Key Finding / Method | Potential Side Reactions / Issues |
|---|---|---|
| Regioselective Reduction [1] | Use of NaBH₄ for general preparation of 5-hydroxy-1,5-dihydropyrrol-2-one from citraconimide derivatives. | Lack of regioselectivity if reaction conditions are not controlled; possible over-reduction. |
| Radical Polymerization [2] | N-substituted citraconimides can undergo radical homopolymerization, but molecular weights obtained are relatively low (e.g., 6,800-10,000 for N-alkyl derivatives). | Low molecular weight polymers; potential for chain transfer or termination side reactions. |
| Thermal Stability [2] | Poly(N-isopropyl-citraconimide) has initial decomposition temperature of 309°C (about 40°C lower than corresponding maleimide polymer). | Lower thermal stability compared to maleimides may lead to degradation during high-temperature processing. |
This detailed methodology is based on the communication from the Journal of the Chemical Society, Perkin Transactions 1 [1], which describes the general preparation of 5-hydroxy-1,5-dihydropyrrol-2-one.
1. Objective To achieve regioselective reduction of a this compound derivative using sodium borohydride (NaBH₄).
2. Required Materials & Equipment
3. Step-by-Step Procedure
4. Key Technical Notes
The following diagram maps a logical approach to diagnosing and resolving problems based on the information available.
The table below summarizes key properties of citraconimide and related compounds, and infers potential scale-up challenges based on their chemistry.
| Compound | Core Structure / Property | Reported Reactivity | Potential Scale-Up Challenge |
|---|---|---|---|
| This compound | N-substituted 3-methylpyrrole-2,5-dione [1] | Thiol-Michael Addition: Regioselective for methylated alkene carbon [2]. | Reaction Consistency: Regioselectivity may be sensitive to mixing, temperature, and mass transfer on large scale. |
| Hydrolytic Stability: Intermediate between maleimide and pyrocinchonimide [2]. | Product Stability/Purity: Potential for hydrolytic ring-opening during processing or storage, requiring strict pH/water control. | ||
| Maleimide | N-substituted pyrrole-2,5-dione | Standard thiol-Michael addition [2]. | Product Instability: Thiosuccinimide adducts can undergo retro-Michael reaction and off-target modification [2]. |
| Pyrocinchonimide | N-substituted 2,3-dimethylpyrrole-2,5-dione [2] | Low thiol reactivity; primarily undergoes imide transfer with amines [2]. | Unexpected Side Reactions: Amine contamination (from solvents, equipment, APIs) could lead to undesired imide transfer reactions [2]. |
Here are some anticipated frequently asked questions and troubleshooting advice, constructed by applying scale-up principles to the chemistry described above.
Q1: During the scale-up of a thiol-citraconimide conjugation, we are seeing inconsistent regioselectivity and new impurities. What could be the cause?
Q2: Our final this compound-adduct product shows decreased potency over time. How can we improve its stability?
Q3: The synthesis of the this compound intermediate itself is yielding a low-purity product upon scale-up. What should we check?
The following diagram outlines a logical workflow for developing and scaling up a process involving this compound, from initial screening to final product manufacturing. This general approach helps in systematically identifying and mitigating risks.
To build a more comprehensive knowledge base, I suggest you:
Here are detailed methodologies for fundamental citraconimide reactions, which are common in research and drug development.
| Reaction Type | Primary Catalyst/Reagent | Core Application/Purpose | Key Experimental Parameters |
|---|---|---|---|
| Regioselective Reduction [1] | Sodium Borohydride (NaBH₄) | General preparation of 5-hydroxy-1,5-dihydropyrrol-2-one from this compound derivatives [1]. | Protocol details not fully available in search results; requires reference to original paper (J. Chem. Soc., Perkin Trans. 1, 2002, 707). |
| Diels-Alder Cycloaddition [2] [3] | Heat (often requires elevated temperature) | Synthesis of azasteroid derivatives by reacting this compound with siloxyvinylnaphthalene dienes [2] [3]. | Reactions are performed to create steroidal skeletons; products are isolated with specific 8β, 13β, and 14β orientations [2]. |
| Functional Monomer Synthesis [4] | Not specified (condensation reaction) | Preparation of aromatic bismaleimides/biscitraconimides with amide, urea, or parabanic groups for polymer systems [4]. | Structures confirmed by IR, 1H-NMR, and 13C-NMR spectroscopy; thermal curing behavior of monomers was studied [4]. |
The diagram below outlines a general logic for selecting and evaluating catalysts in synthetic projects, applicable to this compound chemistry.
Here are some common issues and solutions presented in an FAQ format.
| Question | Answer & Guidance |
|---|---|
| How do I improve the yield of my Diels-Alder reaction with this compound? | Ensure strict anhydrous conditions and use fresh, purified diene. Consider screening different solvents and increasing reaction temperature to favor cycloaddition. The stereochemistry of the product is often controlled by the diene precursor [2]. |
| The reduction of my this compound derivative is unselective. What can I do? | The NaBH₄ reduction protocol is known to be regioselective [1]. Double-check reactant purity and reaction conditions (temperature, solvent, addition rate) against the literature. Slight deviations can significantly impact selectivity. |
| A catalyst provides high activity but poor selectivity for my desired product. How should I proceed? | In development, selectivity is often prioritized over raw activity to maximize yield of the desired product and minimize costly purification [5]. Focus on refining catalyst choice or reaction parameters (e.g., temperature, solvent, additives) to improve pathway specificity. |
For more complex issues, a systematic approach to catalyst selection is crucial.
This table provides a direct comparison of the core properties of maleimide and citraconimide.
| Feature | Maleimide | This compound |
|---|---|---|
| Core Structure | Base structure | Methylated analog of maleimide [1] |
| Key Reaction | Thiol-Michael addition (with thiols) [1] | Thiol-Michael addition (with thiols); can also undergo imide transfer (with amines) for pyrocinchonimide (dimethylated analog) [1] |
| Regioselectivity | Not typically highlighted | Excellent regioselectivity for nucleophilic attack at the methylated alkene carbon [1] |
| Hydrolytic Stability of Thio-Michael Adduct | Forms a thiosuccinimide adduct that is unstable and can undergo retro-Michael reactions [1] | The product methylsuccinimides exhibit improved hydrolytic stability [1] |
| Primary Application in Bioconjugation | Classic, widely used reagent for conjugating to cysteine thiols [1] | A "Next-Generation Maleimide" (NGM) for creating more stable and selective bioconjugates, especially Antibody-Drug Conjugates (ADCs) [1] |
The comparative advantages of this compound are supported by specific chemical behaviors and experimental findings.
The following diagram illustrates a general experimental workflow for comparing maleimide and this compound in bioconjugation, such as creating an Antibody-Drug Conjugate (ADC).
Conjugation Reaction Workflow
This workflow shows the parallel paths for maleimide and this compound conjugation. The key difference emerges in the final Analysis step, where the this compound adduct demonstrates superior stability.
Traditional maleimide chemistry is widely used for conjugating payloads to thiol groups but produces conjugates that may be unstable in serum [1]. Next-generation maleimides (NGMs), including bromo-maleimides and pyridazinediones (PDs), are engineered to form stable, irreversible thioether linkages, addressing this key limitation [2].
The table below summarizes the core characteristics of each type:
| Feature | Conventional Maleimides | Bromo-Maleimides (NGMs) | Pyridazinediones (PDs, NGMs) |
|---|---|---|---|
| Reactive Group | Maleimide | Bromo-maleimide | Bromo-pyridazinedione |
| Reaction with Thiols | Forms reversible thioether | Forms irreversible thioether | Forms irreversible, unsaturated thioether [2] |
| Serum Stability | Low (susceptible to hydrolysis and retro-Michael reaction) [2] | High (after hydrolysis to maleamic acid) [2] | High (inherently stable, no hydrolysis required) [2] |
| Key Disadvantage | Linkage instability in vivo [2] | Requires a hydrolysis step post-conjugation for stability [2] | Less electrophilic, which may slow conjugation [2] |
| Primary Application | General protein labeling and conjugation [1] | Stable conjugations; disulfide rebridging in antibodies [2] | Stable conjugations; ideal for disulfide rebridging to achieve homogeneous DAR of 4 [2] |
| Typical Drug-to-Antibody Ratio (DAR) | Heterogeneous | Controlled (e.g., 1, 2, 3, 4) [3] | Controlled, ideally 4 [2] |
The theoretical advantages of NGMs are supported by experimental data. The following table compares key performance metrics, using the conjugation of doxorubicin (DOX) to the antibody trastuzumab as an example [3].
| Parameter | Conventional Maleimide (M-DOX) | Next-Generation Maleimide (NGM-DOX) |
|---|---|---|
| Conjugation Efficiency | Not specified in detail | >90% re-bridged disulfide bonds achieved [3] |
| Product Homogeneity | Heterogeneous mixture of species | Near-homogeneous products [3] |
| Controlled Drug Loading (DAR) | Difficult to control | Precise control (DAR of 1, 2, 3, and 4 demonstrated) [3] |
| Site Selectivity | Non-specific | High site-specificity (e.g., predominantly Fab arms for DAR 2) [3] |
| Antibody Binding Affinity | May be compromised | Fully retained (fully active by ELISA) [3] |
The core difference between these technologies lies in the stability of the bond they form with cysteine thiols.
A key application of NGMs is disulfide rebridging, a technique for creating homogeneous ADCs by targeting the native disulfide bonds of an antibody [2] [3]. The following diagram and protocol outline this process.
This protocol describes the use of dibromo-NGMs (like dibromomaleimides or dibromopyridazinediones) for conjugating a payload to a full-length antibody like trastuzumab.
Antibody Reduction
Conjugation with NGM
Hydrolysis (for Bromo-Maleimides)
Purification and Analysis
Next-generation maleimides provide a robust solution for creating stable, homogeneous bioconjugates. Your choice between them depends on specific project needs:
Both NGM platforms are superior to conventional maleimides for critical in vivo applications like ADC development, offering researchers precise control over conjugation, a key factor in developing next-generation therapeutics.
While citraconimide was not covered, the search results detail several well-established labeling strategies that are relevant for comparison. The table below summarizes these key techniques:
| Labeling Strategy | Reactive Group | Target on Protein | Key Features & Applications |
|---|---|---|---|
| NHS/Sulfo-NHS Ester [1] | N-hydroxysuccinimide (NHS) ester | Primary amines (ε-amino group of lysine, N-terminus) | Common, stable amide bond; used for biotinylation, fluorophore conjugation, and isobaric tags (e.g., TMT, Qlinker) [2] [1]. |
| Maleimide [1] | Maleimide | Sulfhydryl groups (cysteine) | Thioether bond; high specificity for thiols under controlled pH. |
| Photoactivatable Groups [1] | Aryl azide | Non-selective (upon UV activation) | Converts to reactive nitrene; used for capturing transient interactions in native environments. |
| Active Site-Directed Probes [1] | Various electrophiles (e.g., fluorophosphonate) | Nucleophilic residues in enzyme active sites | Used for activity-based protein profiling (ABPP) to monitor enzyme activity, not just abundance. |
Although a protocol for this compound is unavailable, the established methodology for minimal lysine labeling with NHS-ester dyes is highly relevant, as it ensures specificity and a defined 1:1 labeling stoichiometry [3]. This protocol can serve as a benchmark for evaluating other amine-reactive chemistries.
1. Protein Labeling via NHS-Ester Chemistry (e.g., CyDye Fluorophores) [3]
2. Workflow for Cross-Linking Mass Spectrometry (CLMS) Since your audience is in drug development, understanding structural techniques is also valuable. The following diagram illustrates a generalized workflow for Cross-Linking Mass Spectrometry (CLMS), which often uses amine-reactive crosslinkers [2] [4].
Since data on citraconimide is unavailable, the table below summarizes key adhesive chemicals that are well-documented and could serve as a basis for comparison in your research. The information is based on a general overview of common adhesives and sealants [1].
| Chemical Type | Key Adhesive Properties | Common Applications |
|---|---|---|
| Epoxies | High bond strength, excellent chemical & heat resistance, structural integrity | Aerospace, construction, marine (structural bonding, concrete repair) [1]. |
| Polyurethanes | Excellent flexibility, good impact resistance, bonds to various substrates | Automotive (windshields), construction (sealing joints), footwear [1]. |
| Silicones | High temperature resistance, maintains flexibility, waterproofing | Construction (glazing, waterproofing), electronics (potting), medical devices [1] [2]. |
| Cyanoacrylates | Very fast bonding, high strength with minimal adhesive | Consumer products ("super glue"), medical (wound closure), electronics [1]. |
| Acrylics | Versatile, durable, UV resistant, quick-setting | Construction (caulking), automotive, electronics [1]. |
| Hot Melt Adhesives | Fast setting, solvent-free, versatile substrate bonding | Packaging (carton sealing), bookbinding, textiles [1]. |
For a rigorous comparison of adhesive properties, researchers typically follow standardized protocols. Below is a generalized experimental workflow and the key methodologies used to evaluate adhesive performance, based on a study of silicone pressure-sensitive adhesives [2].
Figure 1: Workflow for preparing and testing adhesive samples.
The core experimental protocols for evaluating adhesive performance, as demonstrated in PSA research, include [2]:
The table below summarizes key differences between citraconimide and maleimide polymers based on the search results.
| Property | This compound Polymers | Maleimide Polymers (Analog) | Experimental Context & Data Source |
|---|---|---|---|
| Thermal Stability | Lower decomposition temperatures. | Higher decomposition temperatures. | For N-isopropyl substitutes: Poly(this compound) initial decomposition: 309°C, max: 365°C. Poly(maleimide) values were ~40°C higher [1]. |
| Polymerizability | Can be radically homopolymerized. | Can be radically homopolymerized. | Both are 1,1,2-trisubstituted ethylenes. N-alkylcitraconimides homopolymerized in bulk at 60°C [1]. |
| Polymer Molecular Weight | Yields lower molecular weight polymers. | Can achieve higher molecular weights. | N-alkylthis compound polymers had Mw of 6,800-10,000. N-phenylthis compound polymers were even lower (Mw 700-2,000) [1]. |
| Chemical Reactivity | More susceptible to regioselective reduction. | Standard reduction behavior. | NaBH4 reduction of this compound derivatives allows general preparation of 5-hydroxy-1,5-dihydropyrrol-2-one [2]. |
| Steric Influence | Possesses an additional methyl group, creating a less symmetrical structure. | More symmetrical, less sterically hindered structure. | The methyl group on the double bond makes this compound a 1,1,2-trisubstituted ethylene, influencing its polymerization and thermal stability [1]. |
Here is a detailed look at the key experiments from which the comparative data was derived.
Experiment 1: Radical Polymerization and Thermal Analysis
Experiment 2: Regioselective Reduction
The diagram below outlines a general workflow for comparing the properties of these polymers, as reflected in the research.
The properties summarized above lead to specific research considerations:
The search results I obtained are from foundational polymer chemistry studies. For a more complete guide, you may need to investigate the following areas:
Irritant